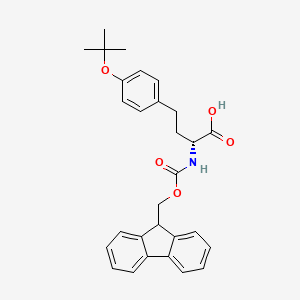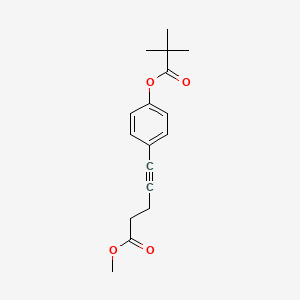
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is a complex organic compound with a phenyl group linked to a pent-4-ynoate moiety, modified by the presence of a pivaloyloxy group. This compound is known for its unique chemical properties, which have made it a subject of interest in various scientific fields, including organic chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method of synthesizing Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate involves a multi-step organic synthesis. The process often begins with the formation of the core pent-4-ynoate structure, followed by the introduction of the phenyl group and subsequent modification with a pivaloyloxy group. Reagents such as pivaloyl chloride, phenylacetylene, and methyl ester may be employed under controlled conditions, typically involving anhydrous environments and specific catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like chromatography can be utilized to ensure the purity and quality of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution reaction.
Major Products: The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation might convert the alkyne group to a diol, while reduction could result in an alkane derivative.
Aplicaciones Científicas De Investigación
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is utilized in a variety of scientific research applications due to its versatile chemical properties.
Chemistry: In organic chemistry, it serves as a precursor for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Its structure allows for exploration in biochemical pathways, potentially serving as a model compound for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could uncover therapeutic potentials, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry: In material science, this compound might be used in the design of novel polymers or nanomaterials, leveraging its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate exerts its effects often involves interactions at the molecular level. The pivaloyloxy group, for instance, can enhance the compound's lipophilicity, allowing it to traverse cellular membranes more efficiently. The phenyl and pent-4-ynoate groups may interact with specific enzymes or receptors, triggering biochemical pathways that result in the observed effects.
Comparación Con Compuestos Similares
When compared to similar compounds, such as Methyl 5-phenylpent-4-ynoate or Methyl 5-(4-hydroxyphenyl)pent-4-ynoate, Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate stands out due to the presence of the pivaloyloxy group. This structural difference can confer distinct chemical reactivity and biological activity, making it a unique compound with specific applications. Similar compounds like the aforementioned ones may lack the enhanced membrane permeability and stability provided by the pivaloyloxy group.
Feel like diving deeper into any specific section?
Propiedades
IUPAC Name |
methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMSQBSLZUVUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
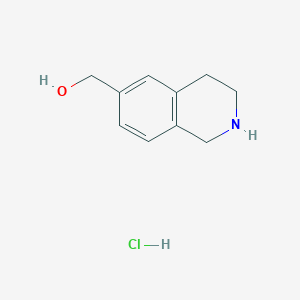
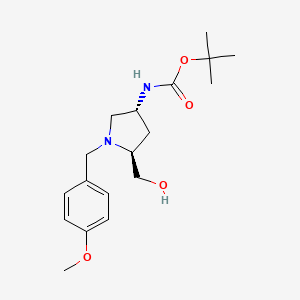
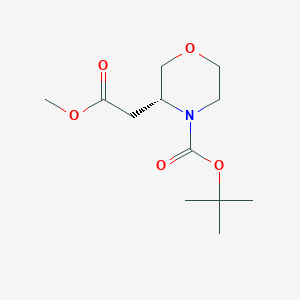
![3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B8089894.png)
![(5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089905.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
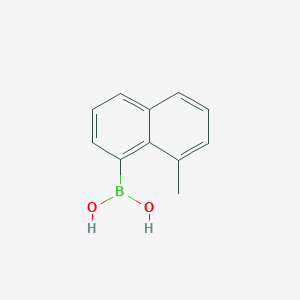
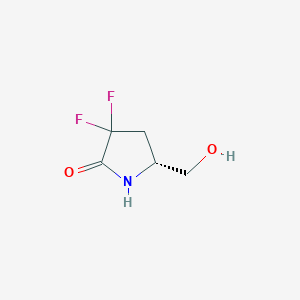
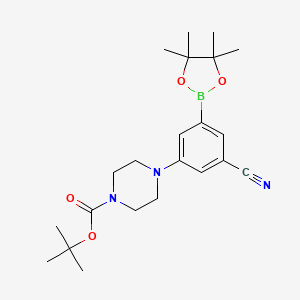
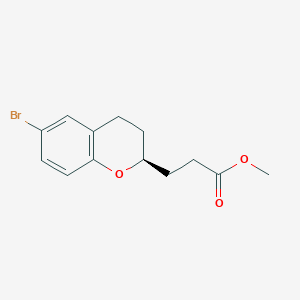
![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
